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Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

Cat. No.: B061819

An In-depth Technical Guide to 2-Chloro-4-
fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorothiophenol, a
key intermediate in organic synthesis and drug discovery. The document details its chemical
structure, IUPAC name, physicochemical properties, synthesis protocols, and its significant role
in the development of therapeutic agents, particularly as a building block for enzyme inhibitors.

Chemical Structure and IUPAC Name

2-Chloro-4-fluorothiophenol is an organosulfur compound featuring a benzene ring
substituted with chlorine, fluorine, and a thiol group.

» IUPAC Name: 2-chloro-4-fluorobenzenethiol[1]
e Molecular Formula: CeH4CIFS[1][2][3]
e SMILES: C1=CC(=C(C=C1F)CI)S[1][2]

The structure combines the reactivity of a thiophenol with the electronic effects of halogen
substituents, making it a versatile reagent in medicinal chemistry.
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Physicochemical Properties

The key physical and chemical properties of 2-Chloro-4-fluorothiophenol are summarized in
the table below. These properties are essential for its handling, storage, and application in
chemical reactions.

Property Value Reference(s)
Molecular Weight 162.61 g/mol [L1121[31[4115]
Appearance Colorless to light yellow liquid [3][6]

Boiling Point 86-88°C at 15 mmHg [4]

Density 1.56 g/cm3 [4]

Refractive Index 1.567 [41[5]

pKa (Predicted) 5.68 £ 0.48 [5]

CAS Number 175277-99-3 [1][2]
Sensitivity Air sensitive; Stench [5]

Synthesis of 2-Chloro-4-fluorothiophenol

Several synthetic routes for 2-Chloro-4-fluorothiophenol have been developed. A common
method involves the reaction of 2-chloro-4-fluorobenzene sulphonamide with potassium
formate.

Experimental Protocol: Synthesis from 2-chloro-4-
fluorobenzene sulphonamide

This protocol is adapted from a patented synthesis method.
Materials:
o 2-chloro-4-fluorobenzene sulphonamide

e Potassium formate
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e Dilute hydrochloric acid (10% wi/v)

Procedure:

Combine 10.5 g (approximately 0.05 mol) of 2-chloro-4-fluorobenzene sulphonamide with
21.0 g (approximately 0.25 mol) of potassium formate in a suitable reaction vessel.

o Heat the mixture to 200°C and maintain this temperature for 5 hours. During the reaction,
water generated in the process is continuously removed by distillation.

 After 5 hours, cool the reaction mixture to 80°C.
o Adjust the pH of the cooled reaction solution to 2 by adding 10% dilute hydrochloric acid.
e The final product, 2-chloro-4-fluorothiophenol, is then isolated via rectification.[1]

This method reportedly achieves a yield of approximately 74.4%.[1]

Applications in Drug Development

2-Chloro-4-fluorothiophenol serves as a crucial intermediate in the synthesis of
pharmacologically active molecules, particularly in the creation of enzyme inhibitors.[6] Its utility
is highlighted in the development of inhibitors for cathepsin L, a cysteine protease implicated in
various diseases.

Role in Cathepsin L Inhibition

Cathepsin L is a target for therapeutic intervention in conditions such as cancer and viral
infections.[7] The development of potent and selective inhibitors is a key focus of drug
discovery. The structure of 2-Chloro-4-fluorothiophenol is particularly relevant due to the
phenomenon of halogen bonding.

Studies have shown that substituting the aryl ring of cathepsin L inhibitors with larger halogens
(Cl, Br, 1) can significantly increase their binding affinity.[2][4] The chlorine atom on the
thiophenol ring can form a halogen bond with a backbone carbonyl oxygen (specifically of
Gly61) in the S3 pocket of the cathepsin L active site.[2][4] This interaction helps to stabilize the
enzyme-inhibitor complex, leading to enhanced inhibitory potency. The fluorine atom further
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Experimental Protocol: Cathepsin L Inhibition Assay

A common method to screen for cathepsin L inhibitors involves a fluorescence-based assay.

Principle: The assay measures the enzymatic activity of cathepsin L by monitoring the cleavage

of a fluorogenic substrate, such as Z-Phe-Arg-AMC. When the substrate is cleaved by the

enzyme, the fluorescent molecule (AMC) is released, resulting in an increase in fluorescence

that can be quantified. The presence of an inhibitor will reduce the rate of substrate cleavage

and thus decrease the fluorescence signal.

Materials:

Recombinant human cathepsin L

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
Fluorogenic substrate (e.qg., Z-Phe-Arg-AMC)

Test compounds (inhibitor candidates) dissolved in DMSO

Microplate reader with fluorescence detection capabilities (e.g., excitation at 365 nm,
emission at 440 nm)

Procedure:

In a 96-well or 384-well microplate, add the assay buffer.

Add the test compounds at various concentrations to the wells. Include a positive control (no
inhibitor) and a negative control (no enzyme).

Add a pre-determined amount of human cathepsin L to all wells except the negative control.

Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the
inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.
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» Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

o Calculate the rate of reaction for each well. The percentage of inhibition is determined by
comparing the reaction rate in the presence of the test compound to the rate of the positive
control.

» Plot the percent inhibition against the inhibitor concentration to determine the 1Cso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

